Cas no 34670-05-8 (5-oxo-5-(4-propylphenyl)pentanoic acid)

5-oxo-5-(4-propylphenyl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-oxo-5-(4-propylphenyl)pentanoic acid
- 5-(4-n-Propylphenyl)-5-oxovaleric acid
- 34670-05-8
- 5-(4-n-Propylphenyl)-5-oxovalericacid
- DTXSID60375180
- MFCD02260949
- AKOS009164242
-
- MDL: MFCD02260949
- Inchi: InChI=1S/C14H18O3/c1-2-4-11-7-9-12(10-8-11)13(15)5-3-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
- InChI Key: URHNYGDNUORSCI-UHFFFAOYSA-N
- SMILES: CCCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Computed Properties
- Exact Mass: 234.12600
- Monoisotopic Mass: 234.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Melting Point: 100-101°C
- PSA: 54.37000
- LogP: 3.07670
5-oxo-5-(4-propylphenyl)pentanoic acid Security Information
5-oxo-5-(4-propylphenyl)pentanoic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
5-oxo-5-(4-propylphenyl)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB166629-2 g |
5-(4-n-Propylphenyl)-5-oxovaleric acid, 95%; . |
34670-05-8 | 95% | 2 g |
€1,047.40 | 2023-07-20 | |
abcr | AB166629-5 g |
5-(4-n-Propylphenyl)-5-oxovaleric acid, 95%; . |
34670-05-8 | 95% | 5 g |
€2,356.60 | 2023-07-20 | |
Fluorochem | 022986-25g |
5-(4-n-Propylphenyl)-5-oxovaleric acid |
34670-05-8 | 95% | 25g |
£371.00 | 2022-03-01 | |
Fluorochem | 022986-1g |
5-(4-n-Propylphenyl)-5-oxovaleric acid |
34670-05-8 | 95% | 1g |
£43.00 | 2022-03-01 | |
A2B Chem LLC | AF70617-1g |
5-(4-n-Propylphenyl)-5-oxovaleric acid |
34670-05-8 | 95% | 1g |
$45.00 | 2024-04-20 | |
abcr | AB166629-1 g |
5-(4-n-Propylphenyl)-5-oxovaleric acid, 95%; . |
34670-05-8 | 95% | 1 g |
€633.40 | 2023-07-20 | |
Fluorochem | 022986-5g |
5-(4-n-Propylphenyl)-5-oxovaleric acid |
34670-05-8 | 95% | 5g |
£141.00 | 2022-03-01 | |
Fluorochem | 022986-100g |
5-(4-n-Propylphenyl)-5-oxovaleric acid |
34670-05-8 | 95% | 100g |
£1121.00 | 2022-03-01 | |
abcr | AB166629-5g |
5-(4-n-Propylphenyl)-5-oxovaleric acid, 95%; . |
34670-05-8 | 95% | 5g |
€2356.60 | 2025-02-20 | |
1PlusChem | 1P00C8WP-25g |
5-(4-n-Propylphenyl)-5-oxovaleric acid |
34670-05-8 | 95% | 25g |
$411.00 | 2025-02-26 |
5-oxo-5-(4-propylphenyl)pentanoic acid Related Literature
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on 5-oxo-5-(4-propylphenyl)pentanoic acid
Comprehensive Overview of 5-oxo-5-(4-propylphenyl)pentanoic acid (CAS No. 34670-05-8): Properties, Applications, and Industry Insights
5-oxo-5-(4-propylphenyl)pentanoic acid (CAS No. 34670-05-8) is a specialized organic compound with a growing presence in pharmaceutical and chemical research. This keto acid derivative features a unique molecular structure combining a propylphenyl moiety with a pentanoic acid backbone, making it valuable for synthetic applications. Its CAS registry number (34670-05-8) ensures precise identification across global databases, addressing concerns about compound traceability—a hot topic in supply chain transparency discussions.
Recent studies highlight the compound's role as a building block in drug discovery, particularly for designing anti-inflammatory agents and metabolic modulators. Researchers are exploring its potential in enzyme inhibition, aligning with the rising demand for targeted therapies—a frequently searched term in AI-driven drug development platforms. The carbonyl group at the 5-position enhances reactivity, enabling selective derivatization, a feature emphasized in green chemistry forums.
From a synthetic chemistry perspective, the compound's solubility profile (moderate in polar solvents) and melting point (~120–125°C) make it suitable for solution-phase reactions. These properties are critical for high-throughput screening workflows, a trending topic in automated synthesis queries. Analytical techniques like HPLC and LC-MS are recommended for purity verification, addressing common user questions about quality control protocols for fine chemicals.
Industrial applications leverage its aromatic-aliphatic hybrid structure for creating specialty polymers with tailored thermal stability. This aligns with searches for sustainable materials, as the propyl side chain may reduce crystallinity compared to shorter alkyl variants—a nuance discussed in material science communities. Patent analyses reveal its use in electronic material coatings, connecting to semiconductor industry trends.
Environmental considerations are addressed through its biodegradability potential, with the carboxylic acid group facilitating microbial breakdown. This responds to increasing searches for eco-friendly intermediates in OECD 301 compliance contexts. Storage recommendations (2–8°C under inert gas) reflect best practices for carbonyl stability, a frequent concern in laboratory handling forums.
Innovative research explores its chelating properties for metal-organic frameworks (MOFs), tapping into the nanomaterial synthesis trend. The phenyl ring contributes π-π stacking capabilities, while the acid terminus allows coordination—features highlighted in molecular design webinars. Such multidisciplinary applications demonstrate why 34670-05-8 appears in cross-industry collaboration searches.
For analytical purposes, the compound's UV-Vis absorption (λmax ~270 nm) enables detection at low concentrations, relevant to environmental monitoring questions. Its fragmentation pattern in mass spectrometry (characteristic peaks at m/z 177, 149) provides identification benchmarks, addressing analytical method validation inquiries in research publications.
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